

Technical Synthesis Guide: 2,2-Diethyl-1-pentanol

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Compound of Interest

Compound Name: 2,2-Diethyl-1-pentanol

CAS No.: 14202-62-1

Cat. No.: B082163

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Executive Summary & Strategic Rationale

The synthesis of **2,2-diethyl-1-pentanol** (CAS: 14202-62-1) presents a specific challenge in organic synthesis: the construction of a quaternary carbon center adjacent to a hydroxyl group. Unlike linear fatty alcohols, the geminal diethyl substitution at the

-position introduces significant steric bulk, rendering standard nucleophilic substitutions (SN2) on precursors difficult and making the corresponding carboxylic acid derivatives resistant to hydrolysis.

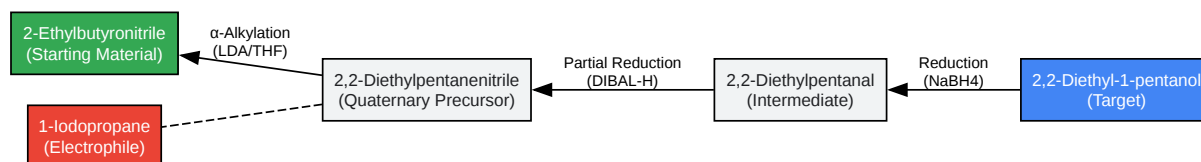
This guide rejects the conventional "Grignard-Carboxylation" route (which suffers from elimination side-reactions during tertiary halide formation) in favor of a Sequential Nitrile Alkylation & Reductive Cleavage pathway. This approach offers superior atom economy, avoids unstable tertiary halide intermediates, and utilizes the DIBAL-H reduction strategy to bypass the kinetically sluggish hydrolysis of sterically hindered amides.

Key Chemical Attributes

Parameter	Specification
IUPAC Name	2,2-Diethylpentan-1-ol
Molecular Formula	
Molecular Weight	144.25 g/mol
Key Structural Feature	-Quaternary Center (Neo-structure)
Primary Challenge	Steric hindrance impeding carbonyl attack

Retrosynthetic Analysis

The logical disconnection relies on the stability of the nitrile anion. By utilizing 2-ethylbutyronitrile as the scaffold, we can install the propyl chain via enolate alkylation. The resulting quaternary nitrile is then chemically reduced to the aldehyde (avoiding the carboxylic acid state entirely) and subsequently to the alcohol.



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Figure 1: Retrosynthetic disconnection showing the Nitrile-Aldehyde-Alcohol pathway.

Detailed Experimental Protocol

Phase 1: Construction of the Quaternary Center

Objective: Synthesis of 2,2-Diethylpentanenitrile. Mechanism:

Alkylation of a lithiated nitrile anion.

Reagents & Stoichiometry:

Reagent	Equiv.	Role
2-Ethylbutyronitrile	1.0	Substrate
LDA (Lithium Diisopropylamide)	1.1	Non-nucleophilic Base
1-Iodopropane	1.2	Electrophile
THF (Anhydrous)	Solvent	Medium (0.5 M)

| DMPU | 2.0 | Co-solvent (optional for rate) |

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C (dry ice/acetone bath).
- Deprotonation: Add LDA (2.0 M in THF/heptane) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C .
 - Mechanistic Note: The α -proton of 2-ethylbutyronitrile is removed to form the ketenimine-like anion.
- Substrate Addition: Add 2-Ethylbutyronitrile dropwise. Stir at -78°C for 45 minutes to ensure complete metallation.
- Alkylation: Add 1-Iodopropane (freshly distilled) slowly.
 - Critical Control Point: The reaction is sluggish due to sterics. After addition, allow the mixture to warm slowly to room temperature over 4 hours.
- Quench: Quench with saturated solution.
- Workup: Extract with

(3x). Wash combined organics with brine, dry over

, and concentrate.

- Purification: Distillation under reduced pressure. The quaternary nitrile is stable and volatile.

Phase 2: Selective Reduction to Aldehyde

Objective: Conversion to 2,2-Diethylpentanal. Rationale: Direct hydrolysis of the nitrile to the acid requires harsh conditions (

/160°C) due to the adjacent quaternary center. Reduction to the aldehyde using DIBAL-H is milder and higher yielding.

Protocol:

- Setup: Dissolve the purified nitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene (0.2 M) under Argon. Cool to -78°C.
- Reduction: Add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise over 30 minutes.
 - Mechanism:[1][2] DIBAL-H coordinates to the nitrile nitrogen, delivering a hydride to the carbon to form a stable aluminum-imine complex. This intermediate does not collapse to the amine at low temperatures.
- Hydrolysis: Stir for 2 hours at -78°C. Carefully quench by adding Methanol (excess) followed by saturated Rochelle's salt (Potassium sodium tartrate) solution.
- Emulsion Breaking: Stir the biphasic mixture vigorously for 2-3 hours at room temperature until the aluminum emulsion clears (Rochelle's salt chelates the aluminum).
- Isolation: Separate layers, extract aqueous with DCM, dry, and concentrate to yield crude 2,2-diethylpentanal.

Phase 3: Final Reduction to Alcohol

Objective: Synthesis of **2,2-Diethyl-1-pentanol**.

Protocol:

- Reaction: Dissolve crude aldehyde in Methanol (0.5 M). Cool to 0°C.
- Addition: Add
(0.5 equiv - note: 1 mole of borohydride provides 4 hydrides) portion-wise.
- Monitoring: Monitor by TLC (silica, 10% EtOAc/Hexanes). The aldehyde spot should disappear rapidly (<30 mins).
- Workup: Quench with 1N HCl (carefully, to pH 5). Extract with Ethyl Acetate.[3]
- Final Purification: Fractional distillation.
 - Target BP: ~195-200°C (estimated at atm pressure); ~85-90°C at 10 mmHg.

Mechanistic Pathway & Logic[4]

The following diagram illustrates the transformation of the carbon skeleton and the electronic flow, highlighting the circumvention of the difficult amide hydrolysis.



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Figure 2: Reaction mechanism flow from starting nitrile to final alcohol.

Critical Control Points & Troubleshooting Steric Hindrance Effects

The geminal diethyl groups create a "neopentyl-like" environment.

- Issue: Incomplete alkylation in Phase 1.
- Solution: Use DMPU (N,N'-Dimethylpropyleneurea) as a co-solvent. It solvates the lithium cation, creating a "naked" enolate that is significantly more nucleophilic.

The DIBAL Trap

- Issue: Over-reduction to the amine or no reaction.
- Solution: Temperature control is absolute. If the reaction warms above -50°C before quenching, the aluminum-imine complex may rearrange or reduce further. Conversely, if the quench is not acidic enough, the imine may not hydrolyze to the aldehyde.

Safety Profile (GHS)

- LDA: Pyrophoric. Handle under strict inert atmosphere.
- 1-Iodopropane: Alkylating agent. Carcinogen suspect.[3] Use in fume hood.
- **2,2-Diethyl-1-pentanol**: Likely skin/eye irritant (based on isomeric 2-ethylhexanol data).

References

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